Fitc-LC-tat (47-57)
Description
Contextualization within Cell-Penetrating Peptide (CPP) Research
Fitc-LC-tat (47-57) belongs to a class of molecules known as cell-penetrating peptides (CPPs). medchemexpress.commedchemexpress.com CPPs are short peptides that possess the remarkable ability to cross cellular membranes, a feature that is not typical for most peptides and larger molecules. This capability makes them highly sought after as potential delivery vehicles in research and therapeutics. The Tat peptide, from which this compound is derived, is one of the most well-characterized CPPs and is known for its efficiency in entering a variety of cell types. eurogentec.com The arginine-rich nature of the Tat peptide is crucial for its ability to penetrate the plasma membrane. eurogentec.com
Derivation and Structural Overview in Research Contexts
The core of Fitc-LC-tat (47-57) is a peptide sequence corresponding to amino acids 47 to 57 of the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus 1 (HIV-1). eurogentec.com The specific amino acid sequence is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg. eurogentec.com This short segment of the full-length Tat protein is responsible for its ability to enter cells. In research contexts, this peptide is chemically synthesized and then modified to enhance its utility as a research tool.
Table 1: Structural and Chemical Properties
| Property | Value |
|---|---|
| Sequence (Three Letter Code) | FITC-LC-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2 eurogentec.com |
| Sequence (One Letter Code) | FITC-LC-YGRKKRRQRRR-NH2 eurogentec.com |
| Molecular Formula | C91H143N35O19S eurogentec.com |
| Molecular Weight | 2061.4 g/mol eurogentec.com |
| Source | HIV eurogentec.com |
Role of Fluorescein (B123965) Isothiocyanate (FITC) Label and Long Chain (LC) Linker in Research Applications
To enable visualization within a cell, the Tat peptide is conjugated to a fluorescent dye. In this case, Fluorescein Isothiocyanate (FITC) is used. medchemexpress.comontosight.ai FITC is a widely used fluorophore that absorbs light at a wavelength of 493 nm and emits light at 522 nm, which falls within the green part of the visible spectrum. eurogentec.com This fluorescence allows researchers to track the peptide's location within cells using techniques like fluorescence microscopy and flow cytometry. nih.govtandfonline.com
A "long chain" (LC) linker is incorporated between the FITC molecule and the Tat peptide. eurogentec.comcreative-peptides.com This spacer is important for several reasons. It helps to prevent the relatively large FITC molecule from interfering with the biological activity of the Tat peptide, ensuring that its cell-penetrating ability is not compromised. lubio.ch The linker also provides flexibility, which can be crucial for the proper functioning of the conjugated molecule. lifetein.com Furthermore, the long chain can protect the FITC molecule from degradation within the cellular environment. eurogentec.comcreative-peptides.com
Table 2: Fluorescent Properties
| Property | Wavelength |
|---|---|
| Absorbance Maximum (Abs) | 493 nm eurogentec.com |
| Emission Maximum (Em) | 522 nm eurogentec.com |
Detailed Research Findings
Research utilizing Fitc-LC-tat (47-57) and similar fluorescently labeled CPPs has provided significant insights into cellular biology. Studies have used these tools to:
Visualize and quantify the uptake of CPPs into various cell lines. tandfonline.commdpi.com
Investigate the mechanisms of cellular entry, with evidence suggesting that the Tat peptide can enter cells directly through the plasma membrane rather than solely through endocytosis. eurogentec.comlabscoop.com
Demonstrate the potential of CPPs to deliver a variety of cargo molecules, including other peptides, proteins, and nucleic acids, into cells. tandfonline.com
Explore the intracellular pathways and final destination of the CPP and its cargo. nih.gov
The ability to fluorescently label the Tat peptide with FITC has been instrumental in these studies, providing a clear and detectable signal to monitor these processes in living cells. The inclusion of the long chain linker ensures that the observed fluorescence accurately reflects the behavior of the functional peptide. eurogentec.comcreative-peptides.com
Structure
2D Structure
Properties
Molecular Formula |
C91H141N35O19S |
|---|---|
Molecular Weight |
2061.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H141N35O19S/c92-35-5-3-14-60(120-75(135)59(17-9-39-109-85(98)99)117-72(132)48-115-74(134)67(44-49-23-26-51(127)27-24-49)118-71(131)22-2-1-7-37-114-90(146)116-50-25-30-55-54(45-50)83(143)145-91(55)56-31-28-52(128)46-68(56)144-69-47-53(129)29-32-57(69)91)77(137)121-61(15-4-6-36-93)78(138)123-63(19-11-41-111-87(102)103)79(139)124-65(21-13-43-113-89(106)107)81(141)126-66(33-34-70(94)130)82(142)125-64(20-12-42-112-88(104)105)80(140)122-62(18-10-40-110-86(100)101)76(136)119-58(73(95)133)16-8-38-108-84(96)97/h23-32,45-47,58-67,127-129H,1-22,33-44,48,92-93H2,(H2,94,130)(H2,95,133)(H,115,134)(H,117,132)(H,118,131)(H,119,136)(H,120,135)(H,121,137)(H,122,140)(H,123,138)(H,124,139)(H,125,142)(H,126,141)(H4,96,97,108)(H4,98,99,109)(H4,100,101,110)(H4,102,103,111)(H4,104,105,112)(H4,106,107,113)(H2,114,116,146)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI Key |
LGQQNQDWKGOXHB-KJJQCGMTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Origin of Product |
United States |
Fundamental Mechanisms of Cellular Interaction and Translocation
Elucidation of Membrane Translocation Pathways
The entry of FITC-LC-Tat (47-57) into cells is a complex process that can occur through multiple pathways. While endocytosis is a common route for many macromolecules, this peptide is notable for its ability to also utilize direct, non-endocytic mechanisms. eurogentec.comlabscoop.combioscience.co.uk
Investigation of Direct Membrane Penetration Mechanisms
A significant body of research indicates that FITC-LC-Tat (47-57) can directly penetrate the plasma membrane. eurogentec.comlabscoop.combioscience.co.ukinnopep.com This arginine-rich peptide is thought to interact with the cell surface, leading to a temporary destabilization of the membrane and subsequent entry into the cytoplasm. pnas.orgpnas.org Molecular dynamics simulations suggest a mechanism involving strong interactions between the positively charged Tat peptide and the phosphate (B84403) groups on both leaflets of the lipid bilayer. This interaction can induce localized membrane thinning and the formation of a transient pore, allowing the peptide to translocate. pnas.org The process is facilitated by the "snorkeling" of arginine side chains through the hydrophobic core of the membrane to interact with the phosphate groups on the opposite side. nih.gov
Exploration of Endocytosis-Independent Cellular Uptake Modalities
The ability of FITC-LC-Tat (47-57) to enter cells without relying on the classical endocytic machinery is a key feature. eurogentec.comlabscoop.combioscience.co.uk This direct translocation is considered a form of non-endocytic uptake. nih.gov Studies have shown that the peptide's entry is not always inhibited by conditions that block endocytosis, supporting the existence of alternative, direct entry routes. pnas.org This characteristic is particularly important for its potential as a delivery vehicle for therapeutic molecules, as it suggests a mechanism to bypass the endosomal-lysosomal pathway where cargo might be degraded.
Analysis of ATP-Independent Translocation Processes
The direct translocation of Tat-derived peptides across lipid bilayers can occur without the requirement for cellular energy in the form of ATP. mdpi.com Biophysical studies using simplified model membranes, such as giant unilamellar vesicles (GUVs), have demonstrated that peptides like Tat (47-57) can cross the bilayer in an ATP-independent manner. mdpi.com However, it's important to note that the efficiency of this process is highly dependent on the lipid composition of the membrane. mdpi.com While early research suggested a purely energy-independent uptake, more recent studies indicate that at lower concentrations, cellular uptake can be energy- and temperature-dependent, often involving endocytosis. nih.gov This suggests that the concentration of the peptide can influence the dominant uptake mechanism.
Comparative Analysis of Endocytosis-Dependent and -Independent Pathways in Research Models
The debate between endocytic and non-endocytic uptake of Tat peptides has been ongoing. mdpi.com Early observations of direct, energy-independent translocation were later challenged by findings suggesting that these results might be artifacts of experimental procedures like cell fixation. nih.gov It is now more widely accepted that both pathways can contribute to the cellular uptake of Tat peptides, and the predominant mechanism can be influenced by factors such as peptide concentration, cell type, and the nature of any conjugated cargo. nih.govnih.gov
For instance, in some cell lines, the uptake of Tat peptides shows characteristics of endocytosis, being temperature-dependent and inhibitable by metabolic poisons. researchgate.netnih.gov In contrast, studies using model membrane systems like GUVs provide strong evidence for direct translocation. nih.gov This highlights the importance of the research model in studying these mechanisms. The presence of heparan sulfate (B86663) proteoglycans on the cell surface can also facilitate uptake, although it is not always mandatory. nih.gov Ultimately, a dual-mechanism model, where both direct translocation and endocytosis play a role, is emerging as the most comprehensive explanation. diva-portal.org
Influence of Membrane Composition on Translocation Dynamics
The lipid composition of the cell membrane plays a crucial role in modulating the translocation of FITC-LC-Tat (47-57). The presence of specific lipid classes can significantly enhance the efficiency of peptide entry.
Studies on the Role of Specific Lipid Classes (e.g., Phosphatidylethanolamine (B1630911), Phosphatidylserine)
The presence of anionic phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), and lipids that induce negative membrane curvature, like phosphatidylethanolamine (PE), has been shown to be critical for the efficient translocation of Tat peptides. nih.gov
Phosphatidylserine (PS): The electrostatic interactions between the positively charged arginine residues of the Tat peptide and the negatively charged headgroups of PS are considered a primary driving force for the initial binding of the peptide to the membrane surface. nih.gov In model membranes composed solely of neutral phosphatidylcholine (PC) and cholesterol, the translocation of Tat peptides is negligible. However, the inclusion of PS significantly accelerates peptide entry. nih.gov PS is a key component of the inner leaflet of the plasma membrane and is involved in various signaling pathways. researchgate.net
Phosphatidylethanolamine (PE): PE is known to induce a negative curvature in lipid bilayers, which can facilitate the formation of non-bilayer structures and transient pores. nih.govmolbiolcell.org Studies have shown that PE can stabilize intermediate states where hydrated peptides span the bilayer, thereby promoting translocation. mdpi.com In giant unilamellar vesicles (GUVs), the inclusion of PE was found to be highly effective in enabling the translocation of Tat peptides. nih.gov Furthermore, some cell-penetrating proteins have been shown to require PE for their translocation across the plasma membrane. nih.gov
The synergistic effect of PS and PE appears to be particularly potent. Research using GUVs demonstrated that while PS alone could facilitate slow entry, the combination of PS and PE led to rapid translocation within seconds. mdpi.com This suggests that the initial electrostatic attraction mediated by PS, followed by the membrane destabilization and pore formation facilitated by PE, constitutes an efficient mechanism for the direct penetration of Tat peptides.
Table 1: Investigated Cellular Uptake Mechanisms of FITC-LC-Tat (47-57)
| Mechanism | Key Findings | Supporting Evidence |
|---|---|---|
| Direct Membrane Penetration | The peptide can directly cross the plasma membrane without endocytosis. eurogentec.comlabscoop.combioscience.co.uk | Molecular dynamics simulations show pore formation. pnas.org |
| Endocytosis-Independent Uptake | Cellular entry can occur independently of the endocytic machinery. eurogentec.comlabscoop.combioscience.co.uk | Uptake is not always blocked by endocytosis inhibitors. pnas.org |
| ATP-Independent Translocation | Direct translocation can proceed without cellular energy (ATP). mdpi.com | Demonstrated in model membrane systems (GUVs). mdpi.com |
| Endocytosis-Dependent Uptake | At lower concentrations, uptake can be energy- and temperature-dependent. nih.gov | Inhibited by metabolic poisons in some cell lines. researchgate.netnih.gov |
Table 2: Influence of Lipid Composition on Tat (47-57) Translocation
| Lipid Class | Role in Translocation | Experimental Observations |
|---|---|---|
| Phosphatidylserine (PS) | Mediates initial electrostatic binding of the peptide to the membrane. nih.gov | Inclusion of PS in model membranes significantly enhances peptide uptake. nih.gov |
| Phosphatidylethanolamine (PE) | Induces negative membrane curvature, facilitating pore formation and stabilizing translocation intermediates. mdpi.comnih.gov | Combination of PS and PE in GUVs leads to rapid peptide translocation. mdpi.com |
Membrane Perturbation and Interaction Studies
The initial and most critical step in the cellular uptake of FITC-LC-Tat (47-57) is its interaction with the plasma membrane. The peptide is rich in arginine residues, bestowing upon it a strong positive charge. mdpi.compnas.org This cationic nature is fundamental to its ability to engage with the negatively charged components of the cell membrane, such as phosphate groups on phospholipids and sulfate groups on proteoglycans. mdpi.combeilstein-journals.org
Research suggests that the interaction is not a passive event but one that actively perturbs the membrane structure. Molecular dynamics simulations and experimental observations point towards a model where the Tat peptide induces the formation of transient pores. beilstein-journals.orgwikipedia.org This process is thought to involve the following steps:
Electrostatic Binding: The positively charged arginine residues of the Tat peptide are drawn to the negatively charged head groups of the membrane phospholipids. mdpi.com
Membrane Insertion: The guanidinium (B1211019) groups of the arginine residues are proposed to insert into the lipid bilayer, nucleating the formation of a transient, unstable pore. wikipedia.org
Peptide Translocation: The peptide then diffuses along the surface of this pore to gain entry into the cytoplasm. wikipedia.org
This direct penetration mechanism is supported by observations that Tat peptide uptake can occur at low temperatures, a condition that typically inhibits energy-dependent processes like endocytosis. beilstein-journals.org Furthermore, studies using model membrane systems, such as giant unilamellar vesicles (GUVs), have shown that the Tat peptide can induce morphological changes reminiscent of membrane restructuring, even in the absence of cellular receptors. pnas.org
Intracellular Trafficking and Localization Studies
Following its translocation across the plasma membrane, the journey of FITC-LC-Tat (47-57) continues within the complex intracellular environment. The precise pathways and ultimate subcellular destination are influenced by a variety of factors, including cell type and the presence of any conjugated cargo.
Pathways of Intracellular Distribution following Uptake
While direct membrane translocation is a prominent proposed mechanism, evidence also points to the involvement of endocytic pathways in the uptake of Tat peptides. beilstein-journals.orgwikipedia.org It is now widely believed that multiple mechanisms can operate simultaneously, and the dominant pathway may vary. pnas.orgnih.gov The primary endocytic routes implicated in Tat peptide internalization include:
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles. It has been suggested as a receptor-independent pathway for Tat peptide uptake. pnas.org Studies have shown that inhibitors of macropinocytosis can reduce the cellular internalization of Tat-fused proteins. wikipedia.org
Clathrin-Mediated Endocytosis: This receptor-mediated pathway is another route described for the entry of Tat peptides. beilstein-journals.org
Caveolae/Lipid Raft-Mediated Endocytosis: The internalization of Tat-fused proteins has also been linked to lipid raft-dependent macropinocytosis. wikipedia.org
The co-existence of these pathways highlights the multifaceted nature of Tat peptide's interaction with the cell.
Mechanisms of Subcellular Compartmentalization
Once inside the cell, FITC-LC-Tat (47-57) and its conjugates are subject to further trafficking and can be found in various subcellular compartments.
Endosomal System: When uptake occurs via endocytosis, the peptide is initially enclosed within endosomes. tandfonline.com The subsequent escape from these vesicles is a critical step for the peptide to reach its ultimate target, such as the cytoplasm or nucleus. The exact mechanisms of endosomal escape are still under investigation but are thought to be facilitated by the membrane-destabilizing properties of the peptide.
Cytoplasm and Nucleus: A significant characteristic of the Tat peptide is its ability to localize to the nucleus, and more specifically, the nucleolus. mdpi.com This is attributed to a nuclear localization signal (NLS) within the Tat sequence. oup.com Confocal microscopy studies have visualized the accumulation of fluorescently labeled Tat peptides within the cytosol and nucleus of various cell lines. researchgate.net However, in some instances, particularly when conjugated to larger cargoes like nanoparticles, nuclear uptake may not be observed. mdpi.com The distribution between the cytoplasm and nucleus can be influenced by the nature of the cargo attached to the peptide.
The following table summarizes the key findings from various studies on the cellular uptake and localization of Tat peptides.
| Study Focus | Key Findings | Methodology | Cell Line(s) |
| Uptake Mechanism | Tat peptide penetrates the plasma membrane directly, not through endocytosis. eurogentec.com | Fluorescence Microscopy | Not specified |
| Uptake Mechanism | Low temperature and endocytosis inhibitors reduced the delivery of Tat-cargo complexes, suggesting multiple entry mechanisms. nih.gov | Fluorimetric Analysis, Histochemical Assay | Wheat immature embryos |
| Membrane Interaction | Tat peptide interacts with phosphate groups, leading to transient pore formation. beilstein-journals.org | Molecular Dynamics Simulations | Theoretical model, later confirmed in osteosarcoma and human smooth muscle cells |
| Intracellular Trafficking | Tat-fused proteins are rapidly internalized by lipid raft-dependent macropinocytosis. wikipedia.org | Transducible TAT-Cre recombinase reporter assay | Live cells |
| Subcellular Localization | FITC-labeled Tat peptide showed nuclear (possibly nucleolar) uptake. mdpi.com | Fluorescence Microscopy | Jurkat cells |
| Subcellular Localization | Punctate, endosome-like signals were observed at low concentrations, while diffuse cytosolic and nuclear signals were seen at higher concentrations. researchgate.net | Confocal Microscopy | CHO-K1 cells |
Research Methodologies for Studying Fitc Lc Tat 47 57
Cell Culture Models for Cellular Uptake and Translocation Research
In vitro cell culture systems are fundamental tools for investigating the interaction of Fitc-LC-tat (47-57) with cells. These models provide a controlled environment to study the intricate processes of membrane translocation and intracellular trafficking.
Application in Monolayer Cell Lines (e.g., HT-29, HEK293, Caco-2)
Monolayer cell lines are widely used to assess the cell-penetrating capabilities of Fitc-LC-tat (47-57).
HT-29: The human colon adenocarcinoma cell line, HT-29, has been utilized in studies to evaluate the penetration of TAT peptides. oup.com These cells can be grown as a monolayer to investigate the concentration-dependent uptake of Fitc-LC-tat (47-57). oup.com
HEK293: Human Embryonic Kidney 293 (HEK293) cells are another common model system. acs.org Studies have involved these cells to explore the delivery of various molecules, including proteins, using TAT peptides. tandfonline.com For instance, the efficiency of delivering protein complexes into HEK293 cells can be assessed. nih.gov
Caco-2: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal epithelial barrier. physiology.orgaddexbio.comhep.com.cn Researchers use Caco-2 monolayers to study the transport of substances like Fitc-LC-tat (47-57) across this barrier. physiology.orghep.com.cn Studies have shown that Fitc-LC-tat (47-57) can cross the Caco-2 cell layer, suggesting a potential for oral drug delivery applications. hep.com.cnnih.gov The uptake of the peptide in these cells has been monitored using techniques like fluorescence microscopy. physiology.orghep.com.cn
Interactive Table: Cellular Uptake of Fitc-LC-tat (47-57) in Monolayer Cell Lines
| Cell Line | Experimental Focus | Key Findings | Reference |
| HT-29 | Evaluation of TAT penetration. | Penetration is concentration-dependent. | oup.com |
| HEK293 | Protein delivery using TAT peptides. | Successful delivery of protein complexes. | tandfonline.comnih.gov |
| Caco-2 | Intestinal barrier transport. | Fitc-LC-tat (47-57) can traverse the Caco-2 monolayer. | physiology.orghep.com.cnnih.gov |
Utilization of Multicellular Spheroid Models for Tissue Penetration Studies
To better mimic the three-dimensional structure of solid tumors, multicellular tumor spheroids (MCTS) are employed. oup.comnih.gov These models offer a more realistic representation of tissue barriers compared to monolayer cultures.
Studies using HT-29 MCTS have investigated the penetration of Fitc-LC-tat (47-57). oup.com The findings indicate that factors such as concentration and incubation time influence the extent of penetration into the spheroid. oup.com Comparing uptake in monolayers versus spheroids reveals that while cellular uptake is observed in both, the spheroid structure presents a greater challenge for penetration. oup.com Research has also explored the impact of nanoparticle size on penetration into spheroids, with smaller nanoparticles generally showing better penetration. nih.govnih.gov
Spectroscopic and Imaging Techniques
A range of spectroscopic and imaging techniques are indispensable for both the qualitative visualization and quantitative analysis of Fitc-LC-tat (47-57) at the cellular and subcellular levels.
Fluorescence Microscopy for Visualization of Cellular Uptake and Distribution
Fluorescence microscopy is a cornerstone technique for observing the cellular uptake and distribution of Fitc-LC-tat (47-57). nih.govresearchgate.net The inherent fluorescence of the FITC label allows for direct visualization of the peptide within cells. medchemexpress.com
Confocal microscopy, a specialized type of fluorescence microscopy, provides high-resolution images and allows for the optical sectioning of cells. This capability is crucial for determining the subcellular localization of the peptide, for instance, distinguishing between membrane-bound and internalized peptides. nih.govpnas.org Live-cell imaging with fluorescence microscopy enables the real-time tracking of Fitc-LC-tat (47-57) as it enters and moves within cells. nih.gov Studies have used this method to show that the peptide can be found in both the cytoplasm and the nucleus. nih.gov
Flow Cytometry for Quantitative Cellular Uptake Analysis
Flow cytometry is a powerful technique for the high-throughput quantitative analysis of cellular uptake. oup.comtandfonline.com This method measures the fluorescence intensity of individual cells in a population, providing a statistical measure of the amount of Fitc-LC-tat (47-57) taken up by the cells.
By analyzing thousands of cells, flow cytometry can generate histograms that depict the distribution of fluorescence intensity across the cell population. oup.com This allows for the comparison of uptake under different conditions, such as varying peptide concentrations or incubation times. oup.comresearchgate.net For example, research has demonstrated a concentration-dependent increase in the mean fluorescence intensity in both cell monolayers and spheroids treated with Fitc-LC-tat (47-57). oup.com
Interactive Table: Quantitative Analysis of Fitc-LC-tat (47-57) Uptake
| Technique | Cell Model | Parameter Measured | Key Findings | Reference |
| Flow Cytometry | HT-29 Monolayer | Mean Fluorescence Intensity | Uptake increases with higher concentrations of the peptide. | oup.com |
| Flow Cytometry | HT-29 Spheroids | Mean Fluorescence Intensity | Penetration and uptake increase with concentration. | oup.com |
| Flow Cytometry | CCD841 Cells | Cellular Fluorescence | Entry is significantly blocked by unlabeled Tat peptide, indicating a specific transport mechanism. | physiology.org |
Advanced Imaging Modalities for Intracellular Localization (e.g., Scanning X-ray Fluorescence Microscopy)
For a more detailed elemental analysis of intracellular components, advanced imaging modalities like Scanning X-ray Fluorescence Microscopy (SXFM) can be utilized. ansto.gov.audiva-portal.org SXFM is a synchrotron-based technique that uses a focused X-ray beam to excite fluorescent X-rays from the elements within a sample. ansto.gov.au This allows for the mapping of the elemental distribution at a microscopic level. diva-portal.org While the direct application of SXFM to specifically study the distribution of the fluorescein (B123965) component of Fitc-LC-tat (47-57) is an emerging area, the technique holds promise for providing highly sensitive elemental maps that could complement the information obtained from traditional fluorescence microscopy.
Compound Names
Molecular Modeling and Simulation Approaches
The intricate interactions of Fitc-LC-tat (47-57) at the cellular level, particularly with the plasma membrane, are investigated using sophisticated computational and biophysical techniques. These methods provide high-resolution insights into the structural dynamics that govern the peptide's function.
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the behavior of the Tat(47-57) peptide as it interacts with lipid bilayers, which serve as mimics of cell membranes. cmu.edu These simulations provide an atomistic view of the translocation process, which has been a subject of considerable study. nih.gov
Research combining MD simulations with experimental data has been used to assess the interaction of the Tat(47-57) peptide (Y47GRKKRRQRRR57) with various lipid compositions, such as dioleoylphosphatidylcholine (DOPC) and mixtures of DOPC with dioleoylphosphatidylethanolamine (DOPE). mdpi.com The simulations indicate that the peptide's location and depth of insertion are highly dependent on the lipid environment and peptide concentration. mdpi.comnih.gov In pure DOPC bilayers, simulations show the best agreement with experimental data when the Tat(47-57) peptide is located in the lipid headgroup region, specifically near the carbonyl-glycerol group. mdpi.comnih.gov
When phosphatidylethanolamine (B1630911) (PE) lipids are introduced to form a DOPC:DOPE (1:1) bilayer, the simulations suggest that the Tat peptide may insert more frequently and deeper into the hydrophobic core. mdpi.com PE lipids are hypothesized to facilitate translocation by stabilizing intermediate states where hydrated peptides span the bilayer. mdpi.com The mechanism proposed involves strong interactions between the peptide's arginine residues and the phosphate (B84403) groups on both sides of the membrane, which can nucleate the formation of a transient, water-filled pore, allowing the peptide to diffuse across. nih.gov
The following table summarizes key findings from MD simulations of Tat(47-57) with different lipid bilayers.
| Lipid Composition | Peptide Mole Fraction (Simulated) | Best Fit Peptide Location (from bilayer center) | Effect on Area Per Lipid (A_L) | Reference |
| DOPC | 0.015 (2 peptides:128 lipids) | 18 Š(Headgroup region) | Increased to 72 Ų | nih.gov |
| DOPC | 0.030 (4 peptides:128 lipids) | 18 Š(Headgroup region) | Increased to 70 Ų | nih.gov |
| DOPC:DOPE (1:1) | 0.015 | 16-18 Š(Headgroup) or 8 Š(Deeper insertion) | Increased to 68 Ų or 72 Ų | mdpi.com |
| DOPC:DOPE (1:1) | 0.030 | 18 Š(Headgroup region) | Increased to 68 Ų | mdpi.com |
X-ray Scattering for Bilayer Assessment
X-ray scattering is a crucial experimental technique used to validate and refine the models generated by molecular dynamics simulations. cmu.edu Specifically, low-angle X-ray scattering (LAXS) provides structural information on fully hydrated lipid bilayers, allowing researchers to determine parameters like the area per lipid (A_L). nih.govmdpi.com The method is direct and relatively non-perturbing to the system being studied. core.ac.uk
In studies of Tat(47-57), experimental bilayer form factors are derived from X-ray diffuse scattering data. mdpi.com These experimental results serve as a benchmark against which form factors calculated from various MD simulation scenarios are compared. mdpi.comnih.gov A goodness-of-fit calculation (chi-squared, χ²) is used to identify the simulation parameters (such as peptide position and area per lipid) that are maximally consistent with the X-ray scattering results. mdpi.com
For instance, studies on DOPC and DOPC:DOPE bilayers found good agreement between X-ray data and simulations only when the Tat(47-57) peptide was positioned in the headgroup region. mdpi.comnih.gov This combined approach of using experimental X-ray scattering to guide and validate computational simulations produces robust structural models of peptide-membrane interactions. mdpi.commdpi.com The technique can reveal how the peptide perturbs the membrane structure, such as by increasing the area per lipid, and provides a more accurate picture than either method could alone. nih.gov
Conjugation and Bioconjugation Strategies in Research
The synthesis and modification of Tat(47-57) to create functional bioconjugates like Fitc-LC-tat (47-57) involve precise chemical strategies. These include the choice of linkers, the method of peptide synthesis, and the approaches for attaching various cargo molecules for therapeutic or imaging purposes.
Linker Chemistry for FITC Conjugation
The conjugation of a fluorescent dye like Fluorescein isothiocyanate (FITC) to the Tat(47-57) peptide requires a linker. anaspec.comeurogentec.com In Fitc-LC-tat (47-57), the "LC" denotes a "Long Chain" linker. anaspec.comeurogentec.com This type of spacer is incorporated to prevent the potential degradation of the FITC molecule by cellular enzymes or processes, ensuring its fluorescent signal remains stable for detection. anaspec.comeurogentec.com
The fundamental chemistry of FITC conjugation involves its isothiocyanate group reacting with primary amine groups on the peptide, such as the N-terminal alpha-amino group or the epsilon-amino group of a lysine (B10760008) residue, to form a stable thiourea (B124793) bond. The specific site of conjugation can be controlled during synthesis.
Heterobifunctional linkers are also employed in more complex conjugation strategies. mdpi.com For example, a linker like sulfo-succinimidyl 6-(4,4′-azipentanamido)hexanoate (sulfo-NHS-LC-diazirine) contains two different reactive ends: an NHS ester that reacts with amines and a UV-activable diazirine group. mdpi.com This allows for a two-step, controlled conjugation process, which can be useful for attaching peptides to surfaces or other molecules with high precision. mdpi.com
Microwave-Assisted Solid-Phase Peptide Synthesis and Conjugation
The synthesis of the Tat(47-57) peptide backbone is commonly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govgoogle.com A significant advancement in this area is the use of microwave-assisted SPPS (MW-SPPS), which accelerates the synthesis process considerably compared to traditional methods performed at room temperature. nih.govekb.eg
MW-SPPS utilizes microwave energy to heat the reaction vessel, which disrupts peptide-resin associations and increases the accessibility of reagents. ekb.eg This technique dramatically reduces the time required for the two main repetitive steps in SPPS: Fmoc-deprotection (removing the protecting group from the N-terminus) and the coupling of the next amino acid. nih.govgoogle.com Studies have shown that for the synthesis of Tat(47-57), MW-SPPS at 60 °C shortens the assembly time compared to conventional SPPS. nih.gov The protocols are optimized to minimize amino acid enantiomerization, a potential side effect of using high temperatures. nih.gov
The table below compares typical reaction times for conventional and microwave-assisted SPPS. nih.govgoogle.com
| Synthesis Step | Conventional SPPS Time | Microwave-Assisted SPPS Time | Reference |
| Fmoc-Deprotection | ≥ 30 minutes | ~3-5 minutes | nih.govgoogle.com |
| Amino Acid Coupling | ~45 minutes | ~10-20 minutes | nih.govgoogle.com |
Strategies for Cargo Attachment to Fitc-LC-tat (47-57)
The primary function of a cell-penetrating peptide (CPP) like Tat(47-57) is to transport bioactive cargo molecules across the cell membrane. nih.govnih.gov A variety of strategies exist to attach cargo, ranging from small-molecule drugs to large proteins and nanoparticles. nih.govplos.org These strategies can be broadly categorized as covalent and non-covalent. nih.gov
Covalent conjugation is a common approach where the cargo is permanently linked to the peptide. nih.gov This is the basis of peptide-drug conjugates (PDCs), where a therapeutic agent is attached via a linker. acs.org The choice of linker is critical, as it can be designed to be stable in circulation but cleavable within the target cell's microenvironment, releasing the active drug. acs.org Examples of stimuli-responsive linkers include:
Enzyme-cleavable linkers: These are designed to be broken down by specific enzymes, such as matrix metalloproteinases (MMPs), which are often overexpressed in tumors. rsc.org
pH-sensitive linkers: These linkers are stable at physiological pH but hydrolyze in the acidic environment of endosomes or tumors. rsc.org
Light-sensitive linkers: Linkers containing groups like o-nitrobenzyl can be cleaved upon irradiation with UV light, allowing for external control over cargo release. rsc.org
ROS-sensitive linkers: Linkers that break in the presence of reactive oxygen species (ROS) can target tissues with high oxidative stress, such as inflamed sites or tumors. rsc.org
Non-covalent strategies involve the formation of complexes between the highly cationic CPP and negatively charged cargo, such as nucleic acids (DNA or siRNA), through electrostatic interactions. nih.gov In some cases, direct fusion of a cargo protein to the Tat peptide has been attempted, though this can sometimes lead to production and solubility issues. tandfonline.com
| Attachment Strategy | Linker/Interaction Type | Release Mechanism | Example Cargo | Reference |
| Covalent Conjugation | Enzyme-sensitive linker (e.g., for MMPs) | Enzymatic cleavage | Doxorubicin (DOX) | rsc.org |
| Covalent Conjugation | pH-sensitive linker (e.g., labile amide) | Low pH hydrolysis | Doxorubicin (DOX) | rsc.org |
| Covalent Conjugation | Light-sensitive linker (e.g., o-nitrobenzyl) | UV irradiation | Liposomes | rsc.org |
| Non-covalent Complex | Electrostatic interaction | Change in ionic environment | Oligonucleotides, siRNA | nih.gov |
Comparative Studies with Other Cell-Penetrating Peptides
The efficacy of Fitc-LC-tat (47-57) as a cellular delivery vector is often contextualized through comparative studies against other cell-penetrating peptides (CPPs). These investigations are crucial for understanding its relative efficiency, mechanisms of action, and potential advantages for specific applications. The primary comparison groups for the Tat peptide are other arginine-rich peptides and well-characterized protein transduction domains (PTDs) like Antennapedia.
Evaluation Against Arginine-Rich Peptides
The Tat (47-57) sequence is fundamentally an arginine-rich motif, and its performance is frequently benchmarked against synthetic oligoarginine peptides. Research indicates that while the cationic nature of these peptides is crucial, the specific arrangement and number of arginine residues significantly influence uptake efficiency.
Studies comparing Tat with oligoarginines have revealed that the length of the arginine chain is a key determinant of translocation potential. For instance, a nona-arginine (B115151) (R9) peptide was reported to exhibit a 20-fold higher cellular uptake compared to the Tat (49–57) fragment. encyclopedia.pub This suggests that the guanidinium (B1211019) groups of arginine are the primary mediators of entry and that increasing their density can enhance uptake. encyclopedia.pub Similarly, another study found that the uptake of unconjugated polyarginine was 10 to 30 times greater than that of Tat. nih.gov
However, the introduction of a cargo molecule can alter these relative efficiencies. While conjugating a peptide cargo to Tat had minimal effect on its delivery magnitude, the same cargo caused a significant reduction in the uptake of polyarginine. nih.gov This highlights that the intrinsic penetrating ability of an unconjugated CPP does not always predict its effectiveness as a delivery vector for specific molecules.
The mechanisms of uptake also show similarities and differences. Tat and oligoarginine peptides are generally understood to utilize an endocytic pathway for internalization. mdpi.comnih.gov More specifically, macropinocytosis has been identified as a significant route for both R8 and R16 peptides, a mechanism also implicated in the uptake of the Tat peptide. researchgate.netnih.gov The initial step for these polycationic peptides involves an electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which then triggers endocytosis. nih.govnih.gov
Some research has established hepta-arginine (R7) as a reference peptide with cell-penetrating properties similar to the Tat peptide. nih.gov However, modifications such as lipidation can dramatically enhance the performance of oligoarginines. Myristoylated hendeca-arginine (C14R11), for example, was shown to have superior metabolic stability and penetration efficiency compared to its unmodified oligoarginine counterparts. nih.gov
Table 1: Comparative Uptake of Tat (47-57) vs. Other Arginine-Rich Peptides
| Peptide | Comparative Uptake Efficiency | Key Findings | Citations |
|---|---|---|---|
| Tat (47-57) | Baseline | Efficient uptake, less affected by peptide cargo conjugation. | nih.gov |
| Polyarginine | 10-30x higher than Tat (unconjugated) | Uptake significantly reduced upon cargo conjugation. | nih.gov |
| Nona-arginine (R9) | ~20x higher than Tat (49-57) | Demonstrates the importance of guanidinium group density for uptake. | encyclopedia.pub |
| Hepta-arginine (R7) | Similar to Tat | Often used as a benchmark for Tat-like cell penetration. | nih.gov |
| Oligoarginine (R8, R16) | Generally higher than Tat | Utilizes macropinocytosis, similar to Tat. | researchgate.net |
Comparison with Other Protein Transduction Domains (e.g., Antennapedia)
Antennapedia (Antp), and its minimal PTD, penetratin, is another widely studied CPP that serves as a common comparator for Tat (47-57). Both peptides are cationic and were among the first PTDs to be identified. scirp.orgcardoso-lab.org The minimal domain for Tat is residues 47-57, while for Antennapedia it is residues 43-58. pnas.org
Comparative studies examining the magnitude of uptake have produced varied results depending on the experimental conditions and whether the peptides were conjugated to a cargo. One study using FACS analysis found that for unconjugated peptides, the uptake magnitude was in the order of polyarginine > Antennapedia > Tat. nih.gov When conjugated to a peptide inhibitor (PKI), the uptake order shifted, with Antennapedia-conjugated peptides showing slightly higher uptake than Tat-conjugated ones. nih.gov In contrast, other reports have suggested that Tat (47-57) possesses a "markedly better ability for intracellular delivery" than other PTDs, including Antennapedia. scirp.org
The mechanism of entry for both Tat and Antennapedia peptides involves an initial, temperature-independent binding to the cell surface, followed by a slower, energy-dependent internalization process. nih.govmdpi.com Both peptides have been shown to co-localize with markers for lipid-raft domains, suggesting that their uptake is predominantly mediated by lipid-raft-dependent endocytosis rather than clathrin-mediated endocytosis. nih.gov However, one study concluded that while both peptides can use macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent pathways, the Antennapedia peptide shows a higher relative contribution from the clathrin-mediated pathway compared to Tat. nih.gov
Table 2: Comparison of Tat (47-57) and Antennapedia
| Feature | Tat (47-57) | Antennapedia (Penetratin) | Citations |
|---|---|---|---|
| Minimal PTD | Amino acids 47-57 (YGRKKRRQRRR) | Amino acids 43-58 (RQIKIWFQNRRMKWKK) | cardoso-lab.orgpnas.org |
| Relative Uptake | Varies; some studies show lower uptake than Antp, others claim superior delivery. | Generally high, but can be less than polyarginine. | nih.govscirp.org |
| Primary Uptake Mechanism | Lipid-raft-dependent endocytosis; macropinocytosis. | Lipid-raft-dependent endocytosis; higher contribution from clathrin-mediated endocytosis noted in some studies. | nih.govnih.gov |
| Initial Interaction | Electrostatic binding to cell surface proteoglycans. | Electrostatic binding to cell surface proteoglycans. | nih.govnih.gov |
| Cargo Effect | Uptake magnitude is relatively stable with small peptide cargo. | Uptake magnitude is relatively stable with small peptide cargo. | nih.gov |
Applications in Cell and Molecular Biology Research
Investigation of Cellular Uptake Mechanisms
The inherent fluorescence of FITC-LC-Tat (47-57) is instrumental in elucidating the biophysical processes that govern its entry into cells. Researchers can directly monitor and quantify how various experimental conditions and cellular components influence the kinetics and pathways of its internalization.
The efficiency of cellular internalization of Tat peptides is highly dependent on several key experimental factors. Studies consistently show that uptake is a time- and concentration-dependent process; as the incubation time or the extracellular peptide concentration increases, the intracellular accumulation of the peptide also rises. nih.gov
Temperature is another critical factor, with uptake being significantly more efficient at 37°C compared to 4°C. researchgate.net This pronounced temperature dependence strongly suggests that the primary mechanism of entry is an active, energy-dependent process, such as endocytosis, rather than passive diffusion directly across the plasma membrane. biorxiv.orgnih.gov Small variations in cell culturing protocols and media composition can also have a cumulative effect on the efficiency of CPP uptake. biorxiv.org
Table 1: Key Factors Influencing FITC-LC-Tat (47-57) Cellular Uptake Kinetics
| Factor | Observation | Scientific Implication | Reference |
|---|---|---|---|
| Temperature | Uptake is significantly inhibited at low temperatures (e.g., 4°C) compared to physiological temperature (37°C). | Indicates an energy-dependent internalization process, consistent with endocytosis. | researchgate.netnih.gov |
| Concentration | Higher extracellular peptide concentrations lead to greater intracellular fluorescence intensity. | The amount of internalized peptide is directly related to its availability in the external medium. | nih.gov |
| Incubation Time | Longer exposure of cells to the peptide results in increased intracellular accumulation. | Internalization is a progressive process that occurs over time. | nih.gov |
The internalization of the Tat peptide is not a limitless process, pointing to the involvement of specific interactions at the cell surface. The initial step for the uptake of cationic CPPs like Tat is widely understood to be an electrostatic interaction with negatively charged components on the cell membrane, particularly heparan sulfate (B86663) proteoglycans. acs.org This interaction with a finite number of binding sites implies that the uptake mechanism can be saturated.
Furthermore, this specific binding can be subject to competition. Studies have shown that the uptake of a labeled Tat conjugate can be inhibited by the presence of excess unlabeled Tat peptide. nih.gov This competitive inhibition confirms that the peptides are vying for the same cellular binding partners, reinforcing the model of an initial, receptor-mediated interaction that precedes internalization.
Intracellular Delivery of Research Cargoes
The fundamental property of the Tat (47-57) peptide as a transduction domain has been widely exploited to transport a diverse range of otherwise membrane-impermeable molecules into living cells. This capability is crucial for functional studies, genetic modulation, and probing intracellular pathways.
A primary application of the Tat peptide is the delivery of full-length, biologically active proteins into cells for functional analysis. By creating Tat-fusion proteins, researchers can overcome the barrier of the plasma membrane. This technique has been successfully used to deliver a wide array of proteins, enabling the study of their function within the complex intracellular environment. For example, Tat has been used to deliver the β-galactosidase enzyme into all tissues of a mouse model, including the brain. oup.com Other examples include the delivery of TAT-BID fusion proteins to sensitize cancer cells to apoptosis and TAT-LAD fusion proteins for enzyme replacement therapy studies in mitochondrial diseases. nih.gov This method allows for the direct interrogation of protein function and has potential applications in protein-based therapies. nih.gov
The highly cationic nature of the Tat (47-57) peptide allows it to interact electrostatically with anionic nucleic acids like plasmid DNA and RNA. This interaction leads to the formation of peptide-nucleic acid complexes that effectively condense the nucleic acid and facilitate its cellular uptake. nih.govmdpi.com This delivery system has been used to transfer plasmid DNA into mammalian cells to drive the expression of specific genes. nih.govjmb.or.kr The method is also applicable to the delivery of other nucleic acids, such as small interfering RNA (siRNA), for targeted gene silencing. nih.gov The uptake of these Tat-DNA complexes is mediated by endocytosis. nih.gov
The Tat peptide can be conjugated to small molecules to enhance their cellular penetration and intracellular accumulation. This strategy is valuable for delivering fluorescent probes for imaging or bioactive compounds to study their effect on intracellular targets. For instance, Tat conjugation has been shown to improve the intracellular delivery of the anticancer drug doxorubicin, helping to overcome drug resistance mechanisms. acs.org Even small payloads, such as the fluorescein (B123965) molecule itself, are delivered efficiently across the cell membrane via the Tat peptide, allowing for detailed study of cellular pathways and functions. ebrary.net
Table 2: Examples of Research Cargoes Delivered by Tat (47-57)
| Cargo Class | Specific Example(s) | Research Application | Reference |
|---|---|---|---|
| Proteins / Peptides | β-galactosidase, BID protein, LAD enzyme | Enzyme replacement studies, modulation of apoptosis, functional protein analysis. | oup.comnih.gov |
| Nucleic Acids | Plasmid DNA, siRNA | Gene expression (transfection), targeted gene silencing (RNA interference). | nih.govnih.gov |
| Small Molecules | Fluorescein, Doxorubicin | Cellular imaging, probing drug efficacy and resistance, mechanistic studies. | acs.orgebrary.net |
Probing Intracellular Biological Processes
The unique properties of Fitc-LC-tat (47-57) make it a valuable tool for investigating a variety of intracellular biological processes. Its ability to enter living cells and be readily detected provides a means to study dynamic cellular events in real-time.
Use in Assays for Ligand-Receptor Displacement
Fitc-LC-tat (47-57) and similar fluorescently labeled Tat peptides can be employed in fluorescence-based displacement assays to screen for molecules that bind to specific receptors or macromolecules. In this type of assay, the fluorescent Tat peptide is pre-bound to a target molecule. The addition of a test compound that competes for the same binding site will displace the fluorescent peptide, leading to a measurable change in the fluorescence signal.
A key application of this principle is in screening for small molecules that bind to RNA structures. The basic, positively charged Tat peptide has been shown to bind to various RNA motifs. In a displacement assay, the fluorescently labeled Tat peptide is bound to the target RNA. The displacement of the fluorescent peptide by a competing small molecule can be detected, providing a method to identify and characterize RNA-binding compounds. nih.govnih.gov
Table 1: Example of a Fluorescent Peptide Displacement Assay Principle
| Step | Description | Expected Observation |
| 1. Binding | A fluorescently labeled Tat peptide (e.g., Fitc-LC-tat (47-57)) is incubated with a target macromolecule (e.g., a specific RNA). | A stable fluorescent signal is established, indicating the formation of the peptide-RNA complex. |
| 2. Competition | A library of small molecules or other potential ligands is added to the complex. | If a small molecule binds to the same site on the RNA, it will displace the fluorescent Tat peptide. |
| 3. Detection | The change in fluorescence is measured. | Displacement of the fluorescent peptide from the RNA can lead to a change in fluorescence intensity or polarization, which is then quantified to determine the binding affinity of the test compound. |
Studies on Nuclear Targeting and its Biological Implications
The Tat (47-57) peptide contains a nuclear localization signal (NLS), which facilitates the transport of the peptide and any conjugated cargo into the cell nucleus. The use of Fitc-LC-tat (47-57) allows for the direct visualization and quantification of this nuclear import process, providing insights into the mechanisms of nuclear transport and its biological consequences.
The nuclear import of the Tat peptide is a subject of ongoing research, with evidence suggesting multiple pathways. One proposed mechanism involves the interaction of the Tat NLS with importin proteins, which are key components of the nuclear import machinery. Studies have investigated the binding of Tat peptides to importin α and importin β, revealing that the Tat NLS can directly interact with these transport receptors. nih.gov However, the efficiency and mechanism of this interaction can be influenced by the cellular environment and the specific cargo attached to the Tat peptide. nih.gov
The ability of Fitc-LC-tat (47-57) to accumulate in the nucleus allows researchers to study the biological implications of delivering molecules to this specific subcellular compartment. For instance, by attaching therapeutic agents or other bioactive molecules to the Tat peptide, researchers can investigate their effects on nuclear processes such as gene expression and DNA replication. The nuclear delivery of certain molecules can trigger specific cellular responses, including apoptosis.
Table 2: Quantitative Analysis of Nuclear Accumulation of Tat Peptides in Different Cell Lines
| Cell Line | Peptide | Nuclear Accumulation (nmol/mg protein) |
| CHO Cells | Tat (47-57) | Lower nuclear accumulation compared to highly endocytosed peptides. nih.gov |
| A431 Cells | Tat (47-57) | Lower nuclear accumulation compared to highly endocytosed peptides. nih.gov |
Data is presented qualitatively as direct quantitative values for Fitc-LC-tat (47-57) were not available in the cited literature. The table reflects the general findings for the Tat (47-57) peptide.
The nuclear localization of Tat peptides has been shown to be dependent on endocytosis, suggesting that the peptide first enters the cell through endocytic vesicles and subsequently escapes into the cytoplasm before nuclear import. nih.gov The efficiency of nuclear delivery can vary between different cell types, highlighting the importance of characterizing this process in relevant biological systems. acs.org The study of Fitc-LC-tat (47-57) and similar probes continues to provide valuable information on the fundamental processes of cellular trafficking and nuclear import, with significant implications for drug delivery and the development of targeted therapies.
Applications in Advanced Delivery Systems Research
Nanoparticle Functionalization for Enhanced Cellular Internalization
The surface modification of nanoparticles with FITC-LC-Tat (47-57) has been extensively researched to improve their uptake by cells, a crucial step for effective intracellular drug delivery and imaging.
Surface Modification of Polymeric Nanoparticles for Delivery Enhancement
Researchers have successfully functionalized polymeric nanoparticles with the Tat peptide to augment their ability to deliver therapeutic payloads. medchemexpress.com In one study, Tat peptide was attached to the surface of poly (DL-lactide-co-glycolide) (PLGA) nanoparticles. mdpi.com This modification was shown to significantly enhance the cellular uptake of the nanoparticles. mdpi.com The arginine-rich nature of the Tat (47-57) sequence (YGRKKRRQRRR) is believed to be a key factor in its ability to interact with the cell membrane and facilitate internalization. nih.govmdpi.com
The use of FITC-labeled Tat (47-57) allows for the direct visualization and quantification of nanoparticle uptake by cells. mdpi.com For example, studies have utilized FITC-LC-Tat (47-57) to confirm the successful conjugation of the peptide to nanoparticles and to track their journey into the cell. mdpi.com
Conjugation to Inorganic Nanoparticles (e.g., Cross-Linked Iron Oxide Particles) for Cell Labeling in Research Imaging
The capabilities of FITC-LC-Tat (47-57) extend to inorganic nanoparticles, particularly in the realm of cellular imaging. A seminal study demonstrated the conjugation of the Tat peptide to cross-linked iron oxide (CLIO) nanoparticles. nih.gov This resulted in a dramatic, up to 100-fold increase in the intracellular delivery of the CLIO particles across various cell lines. nih.gov Such efficient labeling opens up possibilities for using these functionalized nanoparticles as contrast agents for magnetic resonance imaging (MRI) or for the magnetic separation of cells that have been targeted in vivo. nih.gov The superparamagnetic properties of the iron oxide core, combined with the enhanced cellular uptake provided by the Tat peptide, create a powerful tool for non-invasive molecular imaging. harvard.edu
Development of Conditional Cell-Penetrating Peptide Systems for Targeted Nanoparticle Uptake
A significant advancement in the field is the creation of "smart" or conditional cell-penetrating peptide systems to achieve targeted nanoparticle delivery. nih.govuni-regensburg.de This approach aims to overcome the non-specific uptake often associated with CPPs. uni-regensburg.de In one innovative strategy, nanoparticles were designed with the Tat (47-57) peptide shielded by longer polymer chains. nih.govacs.org These longer chains were modified with a targeting ligand, such as the angiotensin-converting enzyme 2 (ACE2) inhibitor MLN-4760. nih.govacs.org
The underlying principle is that the targeting ligand first binds to its specific receptor on the target cell surface. nih.govuni-regensburg.de This binding event brings the nanoparticle in close proximity to the cell membrane, leading to the exposure of the previously hidden Tat peptide. nih.govuni-regensburg.de The now-exposed Tat peptide can then mediate the internalization of the nanoparticle into the target cell. nih.govuni-regensburg.de This conditional activation strategy has been shown to result in a significant, up to 18-fold improvement in uptake in ACE2-positive cells compared to unmodified nanoparticles, paving the way for highly selective, receptor-independent nanoparticle uptake. nih.govuni-regensburg.de
Development of Peptide-Based Delivery Vectors
Beyond nanoparticle functionalization, FITC-LC-Tat (47-57) is integral to the design and development of novel peptide-based carriers for intracellular cargo delivery.
Engineering of Branched Peptide Constructs for Selective Intracellular Cargo Introduction
Researchers have engineered branched versions of the Tat (47-57) peptide to create more sophisticated delivery vectors. nih.gov In one such design, the N-terminus of the Tat (47-57) peptide was modified by adding a 2,3-diaminopropionic acid residue, followed by the attachment of two histidine residues. nih.gov This branched structure was designed to bind to specific metal ions, such as Ni(2+), under physiological conditions. nih.gov
The resulting complex was shown to be quantitatively taken up by human fibrosarcoma cells, in stark contrast to the free metal ions. nih.gov Imaging studies confirmed the localization of the nickel, particularly within the cell nucleus. nih.gov This innovative approach of using a branched Tat peptide to deliver a specific cargo to a targeted subcellular compartment highlights the versatility of this peptide in designing highly specialized delivery systems. nih.gov
Integration into Hybrid Delivery Systems (e.g., Chitosan (B1678972) Hybrids)
FITC-LC-Tat (47-57) has also been incorporated into hybrid delivery systems to combine the advantages of different materials. For instance, the Tat peptide has been chemically conjugated to chitosan, a biocompatible polymer, to create a hybrid delivery vehicle. nih.gov This strategy aims to leverage the biocompatibility and biodegradability of chitosan with the potent cell-penetrating ability of the Tat peptide. nih.gov Such hybrid systems hold promise for improving the therapeutic efficacy of anticancer drugs by enhancing their intracellular delivery. nih.gov The integration of Tat peptides into these systems can help overcome the cellular membrane barrier, a significant hurdle in cancer therapy. nih.gov
Table of Research Findings: FITC-LC-Tat (47-57) in Advanced Delivery Systems
| Application Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Polymeric Nanoparticle Functionalization | Tat peptide functionalization of PLGA nanoparticles significantly enhances cellular uptake. | Improved intracellular delivery of therapeutic payloads. | mdpi.com |
| Inorganic Nanoparticle Conjugation | Conjugation to cross-linked iron oxide (CLIO) nanoparticles led to a 100-fold increase in intracellular delivery. | Enables efficient cell labeling for MRI and magnetic cell separation. | nih.gov |
| Conditional CPP Systems | Shielding the Tat peptide with a targeting ligand-modified polymer resulted in an 18-fold uptake improvement in target cells. | Achieves highly selective, receptor-independent nanoparticle uptake. | nih.govuni-regensburg.de |
| Branched Peptide Constructs | A branched Tat (47-57) peptide successfully delivered Ni(2+) ions into the nucleus of human fibrosarcoma cells. | Demonstrates the potential for targeted subcellular delivery of specific cargo. | nih.gov |
| Hybrid Delivery Systems | Chemical conjugation of Tat peptide to chitosan creates a potent hybrid delivery vehicle. | Combines biocompatibility with enhanced cell penetration for improved drug delivery. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| FITC-LC-Tat (47-57) |
| Poly (DL-lactide-co-glycolide) (PLGA) |
| Cross-linked iron oxide (CLIO) |
| MLN-4760 |
| Chitosan |
| 2,3-diaminopropionic acid |
| Histidine |
| Nickel (Ni2+) |
| Fluorescein (B123965) isothiocyanate (FITC) |
Strategies for Mitigating Non-Specific Uptake in Research Models
A primary challenge in the use of cell-penetrating peptides (CPPs) like the Tat peptide is their tendency for non-specific uptake, which can complicate the interpretation of research data. nih.gov To address this, researchers are actively exploring innovative strategies to enhance the specificity of CPP-mediated delivery. These strategies are crucial for ensuring that the delivery system is effective and that the experimental results are accurate and reliable.
A prominent strategy to counteract non-specific uptake involves the design of "masked" or "activatable" CPP conjugates. mdpi.commdpi.com This approach is centered on the principle of temporarily inactivating the CPP's cell-penetrating function until it reaches the desired target site. csic.es The core idea is to modify the CPP, often by shielding its positive charge, which is crucial for its interaction with the negatively charged cell membrane. nih.gov
One common method involves attaching an inhibitory domain to the CPP via a linker that can be cleaved by specific stimuli present in the target microenvironment, such as enzymes that are overexpressed in tumor tissues. mdpi.comnih.gov For instance, a polyanionic domain can be used to neutralize the polycationic CPP, forming a hairpin-like structure that prevents cellular interaction. mdpi.comresearchgate.net When this conjugate encounters specific enzymes, like matrix metalloproteinases (MMPs) often found in tumor environments, the linker is cleaved, releasing the inhibitory domain and "activating" the CPP to facilitate cellular entry. mdpi.comnih.gov
Another approach utilizes pH sensitivity. By fusing histidine-glutamic acid (HE) repeats to a CPP, its internalization can be masked at neutral pH and triggered in the mildly acidic environments characteristic of tumors or endosomes. nih.gov Research has also explored the use of light-sensitive protecting groups, allowing for spatiotemporal control over CPP activation. researchgate.net By incorporating a photoswitchable azobenzene (B91143) moiety, the peptide can be optically switched between an inactive and an active, cell-penetrating state. researchgate.net
Table 1: Research Findings on Masked or Activatable CPP Conjugates
| Strategy | Mechanism | Key Findings | Citation |
|---|---|---|---|
| Enzyme-Cleavable Linkers | A polyanionic domain masks the cationic CPP. Specific enzymes (e.g., MMPs) at the target site cleave the linker, activating the CPP. | Showed an 18-fold difference in uptake between activated and non-activated structures. | nih.govresearchgate.net |
| pH-Sensitive Moieties | Histidine-glutamic acid (HE) repeats fused to the CPP mask its function at neutral pH and activate it in acidic environments. | Demonstrated high pH sensitivity between pH 7.0 and 6.0 in cell uptake and binding assays. | nih.gov |
| Photoswitchable Groups | Incorporation of a thermostable azobenzene moiety allows for optical switching between inactive and active CPP states. | Achieved excellent spatiotemporal control of peptide uptake. | researchgate.net |
Achieving spatiotemporal control over the exposure of CPPs is another critical strategy for enhancing selectivity in research models. princeton.edu This approach aims to ensure that the CPP is only available to interact with cells at the precise time and location of interest, thereby minimizing off-target effects.
One innovative method involves designing nanoparticle systems where the CPP is initially hidden or "shielded" by longer polymer chains. uni-regensburg.de For example, a nanoparticle can be co-modified with a targeting ligand attached to a long polymer chain (e.g., PEG) and a CPP attached to a shorter polymer chain. uni-regensburg.de Upon initial contact with cells, the longer chain sterically hinders the CPP, preventing non-specific interaction. uni-regensburg.de However, when the targeting ligand binds to its specific receptor on a target cell, the resulting proximity allows the previously shielded CPP to engage with the cell membrane and trigger uptake. uni-regensburg.de This sequential targeting concept has demonstrated a significant improvement in selective uptake in receptor-positive cells. uni-regensburg.de
Light-inducible systems also offer a high degree of spatiotemporal control. researchgate.netfrontiersin.org By using photocleavable linkers or photoswitchable CPPs, researchers can use light to dictate exactly when and where the CPP becomes active. researchgate.net This is particularly useful for studying dynamic cellular processes and for applications requiring precise targeting within a tissue or even within a single cell. princeton.edu The ability to control the timing of light exposure allows for time-gated experiments, providing deeper insights into peptide-receptor interactions and cellular trafficking pathways. princeton.edu
Table 2: Research Findings on Spatiotemporal Control of CPP Exposure
| Strategy | Mechanism | Key Findings | Citation |
|---|---|---|---|
| Shielded Nanoparticles | CPPs are sterically shielded by longer polymer chains on a nanoparticle surface. Binding of a targeting ligand on the longer chain to its receptor exposes the CPP for uptake. | Resulted in an 18-fold improvement in uptake in ACE2-positive cells compared to unmodified particles. | uni-regensburg.de |
| Light-Inducible Systems | Photoswitchable CPPs or photocleavable linkers are used to activate CPP function with light. | Enables precise spatiotemporal control over cellular uptake. | researchgate.net |
| Time-Gated µMap Platform | A photocatalyst-tagged CPP allows for the study of trafficking dynamics based on the timing of light exposure. | Enables selective enrichment of cell surface entry receptors or elucidation of cellular trafficking pathways. | princeton.edu |
Advanced Research Considerations and Future Directions
Challenges of Non-Specific Cellular Uptake in Research Applications
A primary challenge in the research application of Fitc-LC-tat (47-57) and other cell-penetrating peptides (CPPs) is their inherent lack of cell specificity. wikipedia.orgnih.gov These peptides are highly efficient in entering a wide variety of cell types, which, while beneficial for broad applications, becomes a significant drawback when targeted delivery is required. nih.gov This non-specific uptake can lead to off-target effects and complicates the interpretation of experimental results, as the peptide may interact with unintended cellular components and pathways. The highly cationic nature of the Tat peptide, rich in arginine residues, facilitates strong interactions with the negatively charged components of the cell membrane, contributing to this widespread cellular entry. nih.govacs.org
Strategies for Improving Specificity and Targeting in Preclinical Research
To overcome the challenge of non-specific uptake, researchers are actively developing strategies to enhance the targeting capabilities of Tat-based delivery systems in preclinical settings. These strategies aim to direct the peptide and its cargo to specific cell types or tissues.
One promising approach involves the conjugation of Tat peptides with specific ligands that recognize and bind to receptors overexpressed on the surface of target cells. frontiersin.org Examples of such ligands include antibodies, folic acid, and transferrin. frontiersin.org Another strategy is the "shielding" of the CPP's charge or function until it reaches the target site. This can be achieved by incorporating the Tat peptide into more complex nanoparticle systems. For instance, researchers have designed nanoparticles where the Tat peptide is initially hidden by longer polymer chains. Only upon binding of a targeting ligand on the nanoparticle to its specific cell surface receptor does the Tat peptide become exposed, triggering cellular uptake. nih.govacs.org
Furthermore, modifications to the peptide sequence itself are being explored. By altering the amino acid composition, researchers aim to modulate the peptide's properties, such as its hydrophobicity and helicity, to favor interaction with specific cell types. plos.org The development of "smart" CPPs that are activated by specific stimuli present in the target microenvironment, such as a particular pH or enzyme, is another active area of investigation.
Elucidation of Remaining Unresolved Translocation Mechanisms
Despite extensive research, the precise mechanisms by which Tat peptides translocate across the cell membrane are not fully understood. wikipedia.orgresearchgate.net Several pathways have been proposed, and it is likely that multiple mechanisms are at play, their prevalence depending on factors such as the cargo being delivered, the cell type, and the peptide concentration. wikipedia.org
The main proposed mechanisms include:
Direct Penetration: This model suggests that the peptide directly crosses the lipid bilayer, a process thought to be driven by electrostatic interactions and subsequent membrane destabilization. wikipedia.orgunil.ch
Endocytosis-Mediated Entry: A significant body of evidence points to various forms of endocytosis as the primary route of entry. wikipedia.orgnih.gov This includes macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid raft-mediated endocytosis. nih.gov The interaction of the positively charged peptide with negatively charged proteoglycans, such as heparan sulfate (B86663), on the cell surface is believed to initiate this process. nih.govacs.org
Formation of Transitory Structures: Some models propose the formation of transient pores or inverted micelles that facilitate the passage of the peptide and its cargo across the membrane. wikipedia.orgunil.ch
A key challenge in definitively elucidating these mechanisms has been the potential for artifacts introduced by experimental techniques, such as cell fixation. researchgate.net Ongoing research utilizing advanced imaging techniques and computational modeling is aimed at providing a more detailed, molecular-level understanding of the translocation process. unil.choup.com
Potential for Integration into Novel Molecular Probes and Biosensors
The ability of Fitc-LC-tat (47-57) to enter cells makes it an excellent candidate for the development of novel molecular probes and biosensors for intracellular applications. By conjugating the peptide to molecules that report on specific cellular events or the presence of certain analytes, researchers can create tools to study cellular processes in real-time within living cells.
For example, the Tat peptide can be used to deliver fluorescent dyes that are sensitive to changes in their environment, such as pH, ion concentration, or enzymatic activity. This allows for the non-invasive monitoring of these parameters within specific cellular compartments. Furthermore, by attaching the Tat peptide to proteins or nucleic acid-based sensors, it is possible to investigate protein-protein interactions, gene expression, or the presence of specific biomarkers associated with disease states.
Development of Advanced Synthetic Routes for Modified Fitc-LC-tat (47-57) Analogues
To enhance the properties of Fitc-LC-tat (47-57) for specific research applications, the development of advanced synthetic routes for creating modified analogues is crucial. Standard solid-phase peptide synthesis (SPPS) is the foundational technique used to create the peptide backbone. nih.gov Modifications can be introduced at various stages of the synthesis.
The fluorescein (B123965) isothiocyanate (FITC) label is typically attached to the N-terminus of the peptide, often with a linker like aminohexanoic acid (Ahx) to prevent steric hindrance and potential degradation of the dye. innopep.comlifetein.com.cn
Advanced synthetic strategies focus on creating analogues with improved stability, targeting, and functionality. This includes:
Incorporation of Unnatural Amino Acids: Replacing natural amino acids with synthetic ones can increase resistance to proteolysis, the breakdown of the peptide by cellular enzymes. csic.esresearchgate.net
Peptide Cyclization: Creating cyclic versions of the Tat peptide can improve its conformational stability and binding affinity. csic.es
Dendrimer Formation: Building branched, tree-like structures (dendrimers) with multiple Tat sequences can enhance cellular uptake. researchgate.net
Click Chemistry: This highly efficient and specific set of reactions can be used to attach various functional groups, such as targeting ligands or imaging agents, to the peptide.
These synthetic advancements are enabling the creation of a new generation of Tat-based tools with tailored properties for sophisticated research applications.
Expansion of Research Applications in Cellular and Subcellular Studies
The unique properties of Fitc-LC-tat (47-57) and its derivatives continue to expand their applications in cellular and subcellular research. The ability to deliver a wide range of cargo molecules into living cells has proven invaluable.
Current and emerging applications include:
Drug Delivery: The Tat peptide is extensively studied as a vector for delivering therapeutic molecules, including small molecule drugs, proteins, and nucleic acids, to their intracellular targets. nih.govresearchgate.net
Gene Delivery: Tat-based systems are being developed to deliver DNA and siRNA for gene therapy and gene silencing applications. frontiersin.org
Protein Delivery: The peptide can facilitate the delivery of functional proteins into cells, enabling the study of their roles in cellular processes and as potential therapeutics. medchemexpress.commedchemexpress.com
Nanoparticle Delivery: Fitc-LC-tat (47-57) can be used to functionalize nanoparticles, enhancing their cellular uptake and allowing for the delivery of encapsulated cargo. nih.gov
Imaging: The inherent fluorescence of the FITC label, combined with the cell-penetrating ability of the Tat peptide, makes it a powerful tool for visualizing and tracking cellular processes. moleculardepot.com
As our understanding of the Tat peptide's mechanisms and our ability to chemically modify it improve, its role in advancing our knowledge of cell biology and in the development of new diagnostic and therapeutic strategies is set to grow even further.
Q & A
How can researchers determine the optimal concentration of FITC-LC-TAT (47-57) for intracellular delivery while minimizing cytotoxicity?
Basic | Experimental Design
Methodological Answer:
- Perform a dose-response titration (e.g., 0.1–10 µM) using fluorescence microscopy or flow cytometry to quantify cellular uptake efficiency. Pair this with cytotoxicity assays (e.g., MTT, LDH release) to identify the concentration range where uptake is maximized and cell viability remains >90%. Include a negative control (unlabeled TAT or scrambled peptide) to distinguish specific CPP activity .
- Key Data: A table correlating concentration, fluorescence intensity (uptake), and viability metrics (e.g., IC50) is essential for reproducibility .
What experimental controls are critical to confirm FITC-LC-TAT (47-57)-mediated uptake versus passive diffusion or artifact signals?
Basic | Validation
Methodological Answer:
- Essential Controls:
- Competitive inhibition: Pre-treat cells with excess unlabeled TAT (47-57) to block FITC-LC-TAT binding.
- Temperature dependence: Incubate cells at 4°C to inhibit energy-dependent endocytosis; reduced fluorescence confirms active uptake .
- Protease treatment: Remove extracellularly bound peptides using trypsin before imaging .
- Validation: Quantify intracellular fluorescence using confocal microscopy with Z-stack analysis to exclude membrane-bound artifacts .
How can researchers resolve discrepancies between fluorescence microscopy and biochemical assays when localizing FITC-LC-TAT (47-57)-cargo complexes?
Advanced | Data Contradiction
Methodological Answer:
- Root Causes:
- Fluorophore quenching in acidic endosomes may reduce microscopy signals, while biochemical assays (e.g., Western blot) detect total intracellular cargo.
- Cargo dissociation post-uptake may skew results.
- Solutions:
- Reference: ATP-dependence of TAT uptake supports energy-mediated trafficking discrepancies.
What strategies improve the endosomal escape efficiency of FITC-LC-TAT (47-57) in primary cell models (e.g., neurons)?
Advanced | Optimization
Methodological Answer:
- Approaches:
- Validation: Measure cytosolic cargo delivery using split-GFP complementation or functional assays (e.g., enzyme activity) .
How does FITC labeling impact the biological activity of TAT (47-57) compared to unmodified or biotin-tagged variants?
Basic | Functional Analysis
Methodological Answer:
- Comparative Studies:
- Conduct parallel uptake assays using FITC-LC-TAT, Biotin-TAT , and unmodified TAT.
- Assess cargo delivery efficiency (e.g., siRNA or protein) via qPCR or activity assays.
- Key Finding: FITC’s hydrophobicity may alter peptide-cell membrane interactions, requiring activity normalization .
What are the limitations of using FITC-LC-TAT (47-57) in vivo, and how can they be addressed?
Advanced | Translational Challenges
Methodological Answer:
- Limitations:
- Solutions:
- Validation: Biodistribution studies with radiolabeled TAT in murine models .
How should researchers account for batch-to-batch variability in FITC-LC-TAT (47-57) synthesis?
Basic | Quality Control
Methodological Answer:
- Protocols:
- Inter-lab Reproducibility: Share synthesis protocols (e.g., solid-phase peptide synthesis) and QC data in supplementary materials .
What computational tools can predict FITC-LC-TAT (47-57)-cargo interactions to guide experimental design?
Advanced | Predictive Modeling
Methodological Answer:
- Tools:
- Molecular docking (e.g., AutoDock Vina) to model TAT-cargo binding.
- MD simulations (GROMACS) to assess complex stability in physiological conditions.
- Validation: Compare predicted binding affinities with SPR or ITC experimental data .
How can researchers differentiate between cytosolic and nuclear localization of FITC-LC-TAT (47-57) in live-cell imaging?
Advanced | Subcellular Tracking
Methodological Answer:
- Methodology:
- Use organelle-specific dyes (e.g., Hoechst for nuclei, LysoTracker for endosomes).
- FRET-based reporters to detect cargo release in the cytosol.
- Quantification: Colocalization analysis (Pearson’s coefficient) via ImageJ .
What ethical and reporting standards apply when publishing studies using FITC-LC-TAT (47-57) in animal models?
Advanced | Compliance
Methodological Answer:
- Guidelines:
- ARRIVE 2.0 for experimental design transparency.
- Include IACUC approval details, anesthesia protocols, and euthanasia methods .
- Data Reporting: Full disclosure of peptide synthesis, characterization, and in vivo dosing in Methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
